molecular formula C9H7ClO B1631036 3-Chlorocinnamaldehyde CAS No. 56578-37-1

3-Chlorocinnamaldehyde

Cat. No. B1631036
CAS RN: 56578-37-1
M. Wt: 166.6 g/mol
InChI Key: GTQLBYROWRZDHS-DUXPYHPUSA-N
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Description

3-Chlorocinnamaldehyde, also known as 3-chloro-2-hydroxybenzaldehyde, is a widely used organic compound in the fields of chemistry and biochemistry. It is a colorless solid that is insoluble in water, but soluble in organic solvents. 3-Chlorocinnamaldehyde has a wide range of applications, from being used as a reagent in organic synthesis to being used in the development of pharmaceuticals.

Scientific Research Applications

Enzymatic Inhibition

  • Inhibition of Tyrosinase : 4-Chlorocinnamaldehyde, a compound structurally similar to 3-Chlorocinnamaldehyde, demonstrated significant inhibitory effects on the enzyme tyrosinase, which is critical in the biosynthesis of melanin. This suggests potential applications in designing safer and more efficient tyrosinase inhibitors, relevant in conditions like hyperpigmentation and melanoma (Si et al., 2017).

Chemical Properties and Applications

  • Cross-Linking in Bioprostheses and Drug Delivery : Glutaraldehyde, a related aldehyde to 3-Chlorocinnamaldehyde, has been used as a fixative in bioprostheses and drug delivery matrices. Its role in cross-linking impacts the biological performance of various bioprostheses, such as tissue heart valves, and drug delivery matrices (Jayakrishnan & Jameela, 1996).

Interaction with Cellular Components

  • Effects on Erythrocyte Membrane Proteins : Studies involving glutaraldehyde and its interaction with erythrocytes show that similar compounds can have significant effects on cell membrane proteins, potentially offering insights into how 3-Chlorocinnamaldehyde might interact with cellular components (Marczak et al., 2007).

Potential for Phototoxicity Studies

  • Investigation of Phototoxicity in Compounds : Research on chlorpromazine and its derivatives, which are structurally related to 3-Chlorocinnamaldehyde, highlights the importance of understanding the phototoxic and photoallergic reactions of chemical compounds. These studies may provide a framework for examining the phototoxic potential of 3-Chlorocinnamaldehyde (Palumbo et al., 2016).

properties

IUPAC Name

(E)-3-(3-chlorophenyl)prop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO/c10-9-5-1-3-8(7-9)4-2-6-11/h1-7H/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTQLBYROWRZDHS-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)/C=C/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601297553
Record name (2E)-3-(3-Chlorophenyl)-2-propenal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601297553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chlorocinnamaldehyde

CAS RN

56578-37-1
Record name (2E)-3-(3-Chlorophenyl)-2-propenal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56578-37-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2E)-3-(3-Chlorophenyl)-2-propenal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601297553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
R Saiganesh, KK Balasubramanian… - … chemistry and interfacial …, 1989 - Elsevier
… and /3-chlorocinnamaldehyde, were synthesized and their electrochemical reduction at a mercury cathode was investigated in detail. It was our particular interest to study the nature and …
Number of citations: 2 www.sciencedirect.com
R Saiganesh, KK Balasubramanian… - Proceedings of the …, 1989 - Springer
… peak of 4-CFB and /3chlorocinnamaldehyde results from the reductive fission of the carbon-… 1 is also operative for the reduction of/3-chlorocinnamaldehyde in DM F. The appearance of …
Number of citations: 2 link.springer.com
M Ma, Y Zhu, Q Sun, X Li, J Su, L Zhao… - Chemical …, 2015 - pubs.rsc.org
… By contrast, with 3-chlorocinnamaldehyde as a substrate, the reaction time was shortened by half (3n and 3o, Scheme 3). With the use of 4-substituted-cinnamaldehyde, the time of …
Number of citations: 121 pubs.rsc.org
RW Watkins, JA Lumley, EL Gill, JD Bishop… - Journal of chemical …, 1999 - Springer
… is the first published quantitative structure-activity model for avian repellents and as a result we can now begin to predict which cinnamic acid derivatives (eg, 3-chlorocinnamaldehyde) …
Number of citations: 22 link.springer.com
PM Hergenrother, GF Sykes… - Journal of Heterocyclic …, 1978 - Wiley Online Library
… )benzil with excess Vilsmeier reagent (a 1:1 complex of phosphorus oxychloride and iV,/V-dimethylformamide) to yield 4-(4phenyIglyoxalyphenoxy)-/3-chlorocinnamaldehyde which …
Number of citations: 3 onlinelibrary.wiley.com
MML Crilley, BT Golding, C Pierpoint - Journal of the Chemical Society …, 1988 - pubs.rsc.org
… The combined filtrates were concentrated to give a crude product which was recrystallised from ethanol to afford (E)-3chlorocinnamaldehyde (0.1 g, 61%), mp 7 1-73 "C; vmax,(KBr) 1 …
Number of citations: 24 pubs.rsc.org
PM Hergenrother - Macromolecules, 1981 - ACS Publications
… converted to ethynyl groups via the Vilsmeyer reaction (phosphorus oxychloride and IV^V-dimethylformamide) and subsequent cleavage of the intermediate /3-chlorocinnamaldehyde …
Number of citations: 47 pubs.acs.org
X Luo, Z Zhou, X Li, X Liang, J Ye - RSC advances, 2011 - pubs.rsc.org
… by 3-chlorocinnamaldehyde (2c) and 1a (entries 1 and 2). Although the reaction time of 4-chlorocinnamaldehyde (2d) with 1a was 12 h less than that of 3-chlorocinnamaldehyde (2c) …
Number of citations: 39 pubs.rsc.org
PM Hergenrother - Macromolecules, 1978 - ACS Publications
… noxy-/3-chlorocinnamaldehyde (3.0 g, 7.7 mmol) in dioxane (50 mL) at 288 K (15 C). After complete addition, the brown reaction mixture was stirred at 299 K (26 C) for 2 h and then …
Number of citations: 17 pubs.acs.org
PM Hergenrother, GF Sykes… - Journal of Heterocyclic …, 1976 - Wiley Online Library
2‐[4‐(4‐Ethynylphenoxy)phenylene]‐3‐phenylquinoxaline was prepared by two routes and was thermally reacted at various temperatures. The intermediate reactants, the acetylene …
Number of citations: 10 onlinelibrary.wiley.com

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